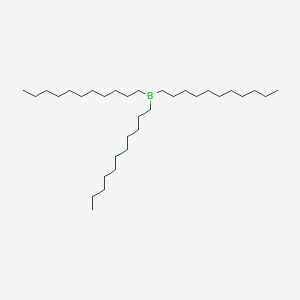
Triundecylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triundecylborane is an organoborane compound with the chemical formula C33H69B. It is a member of the trialkylborane family, characterized by the presence of three alkyl groups attached to a boron atom. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triundecylborane can be synthesized through several methods. One common approach involves the reaction of triethylborane with undecylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(C2H5)3B+C11H23MgBr→C33H69B+MgBr
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triundecylborane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: this compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2). The reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: this compound can reduce compounds such as aldehydes and ketones in the presence of catalysts like nickel or palladium.
Substitution: Substitution reactions often involve halogenated compounds and are conducted in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Alkylated products with new functional groups.
Applications De Recherche Scientifique
Triundecylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of triundecylborane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The boron atom in this compound has an empty p-orbital, allowing it to form stable complexes with other molecules. This property is exploited in reactions where this compound acts as a catalyst or a reactant, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylborane: Another trialkylborane with three ethyl groups attached to the boron atom.
Triphenylborane: A compound with three phenyl groups attached to the boron atom.
Triisopropylborane: A trialkylborane with three isopropyl groups attached to the boron atom.
Uniqueness
Triundecylborane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. The longer alkyl chains increase the hydrophobicity and steric bulk of the molecule, influencing its reactivity and interactions with other compounds. This makes this compound particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
1188-97-2 |
|---|---|
Formule moléculaire |
C33H69B |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
tri(undecyl)borane |
InChI |
InChI=1S/C33H69B/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 |
Clé InChI |
ZWNWGUIDWMVJIF-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCCCCCCC)(CCCCCCCCCCC)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


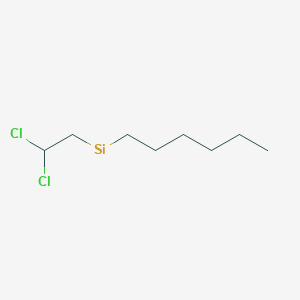
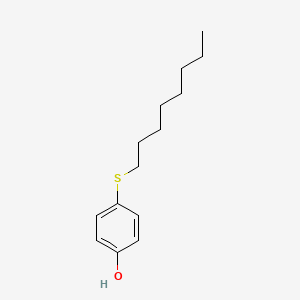
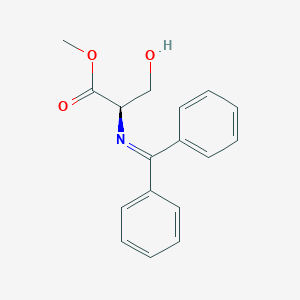
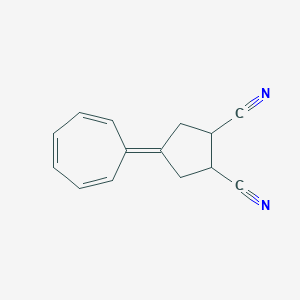

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)

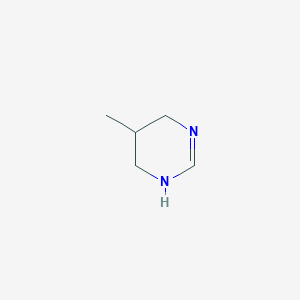
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
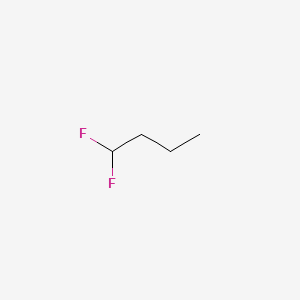
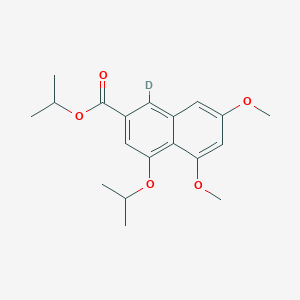
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
